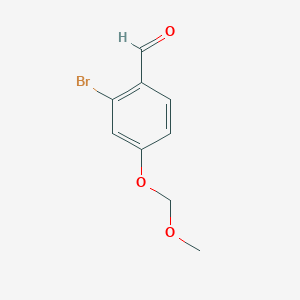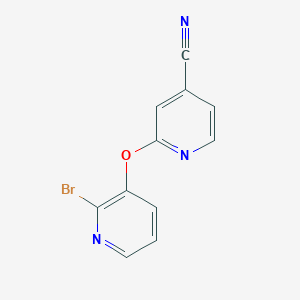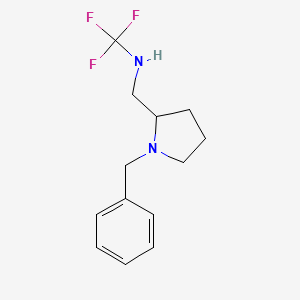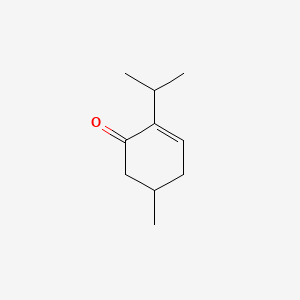
2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one is an organic compound with the molecular formula C10H18O. It is a monoterpenoid, which is a class of terpenes consisting of two isoprene units. This compound is known for its characteristic minty aroma and is commonly found in essential oils derived from various mint plants. It is widely used in the flavor and fragrance industry due to its pleasant scent and cooling properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one can be achieved through several methods. One common synthetic route involves the cyclization of citronellal, a monoterpenoid aldehyde, in the presence of an acid catalyst. The reaction proceeds through an intramolecular aldol condensation, followed by dehydration to form the desired cyclohexenone compound.
Industrial Production Methods
In industrial settings, the production of 5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one often involves the use of large-scale reactors and continuous flow processes. The starting material, citronellal, is typically obtained from natural sources such as citronella oil or synthesized from other terpenes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenone derivatives.
Applications De Recherche Scientifique
5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: The compound is used in the production of flavors, fragrances, and cosmetic products due to its pleasant aroma and cooling effect.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound is known to activate transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, which are responsible for sensing cold temperatures. This activation leads to a cooling sensation on the skin and mucous membranes. Additionally, the compound may interact with other receptors and ion channels, contributing to its analgesic and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: A widely known monoterpenoid with a similar structure and cooling properties.
Thymol: Another monoterpenoid with antimicrobial and antifungal activities.
Carvone: A monoterpenoid with a characteristic minty aroma, used in flavoring and fragrance applications.
Uniqueness
5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one is unique due to its specific structural configuration and the combination of its cooling effect and pleasant aroma. Unlike menthol, which is primarily used for its cooling properties, this compound also finds extensive use in the fragrance industry. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
5113-66-6 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
5-methyl-2-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3 |
Clé InChI |
OAYBZGPDRAMDNF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(C(=O)C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)
![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13973431.png)
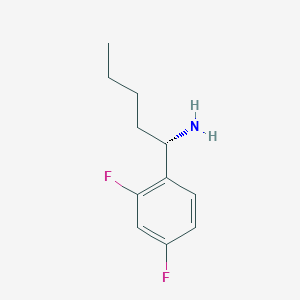
![8H-Indeno[1,2-d]isoxazole](/img/structure/B13973435.png)
![1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
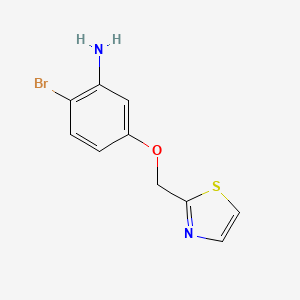
![1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone](/img/structure/B13973450.png)
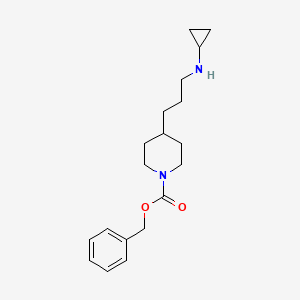

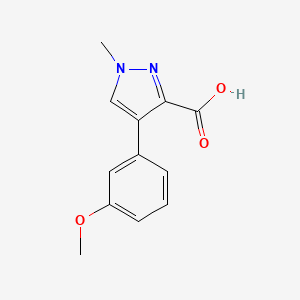
![3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine](/img/structure/B13973474.png)
